Melanoxadin

Description

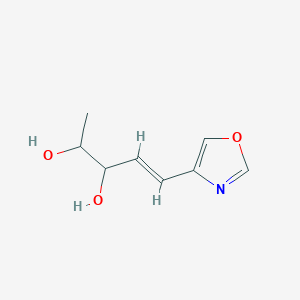

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(E)-5-(1,3-oxazol-4-yl)pent-4-ene-2,3-diol |

InChI |

InChI=1S/C8H11NO3/c1-6(10)8(11)3-2-7-4-12-5-9-7/h2-6,8,10-11H,1H3/b3-2+ |

InChI Key |

OJHXOUXLAAAJPT-NSCUHMNNSA-N |

Isomeric SMILES |

CC(C(/C=C/C1=COC=N1)O)O |

Canonical SMILES |

CC(C(C=CC1=COC=N1)O)O |

Synonyms |

melanoxadin |

Origin of Product |

United States |

Purification:the Crude Extract Contains a Mixture of Metabolites and Requires Further Purification to Isolate Melanoxadin. Chromatography is the Primary Technique Used for This Purpose.mlsu.ac.inbocsci.com

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating, identifying, and purifying individual components from a complex mixture. researchgate.net Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is particularly common for purifying peptides and small organic molecules like Melanoxadin. gilson.com

Other Chromatographic Techniques: A series of chromatographic steps might be employed for comprehensive purification. This could include ion-exchange chromatography, which separates molecules based on charge, or gel filtration (size-exclusion) chromatography, which separates them based on size. mlsu.ac.incytivalifesciences.com The initial discovery of this compound involved its isolation alongside other compounds using chromatographic methods. researchgate.net

The purity of the final isolated compound is typically confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate its chemical structure. nih.govnih.gov

Chemical Synthesis and Stereochemical Elucidation of Melanoxadin

Strategies for the Total Synthesis of Melanoxadin

The successful synthesis of this compound is a significant accomplishment, providing access to pure material for biological study and confirming its proposed structure. The primary route established serves as a benchmark for the synthesis of this and related natural products.

The first and, to date, the definitive total synthesis of (–)-Melanoxadin was accomplished by the research group of Yikang Wu. oup.comresearchgate.net Their approach was crucial not only for obtaining the natural product but also for establishing its absolute configuration. A key feature of their strategy was the use of commercially available chiral building blocks to install the stereogenic centers present in the molecule. This "chiron approach" is a powerful strategy in natural product synthesis, as it leverages the existing stereochemistry of readily available starting materials to control the stereochemistry of the final product.

The synthesis involved the careful construction of the two main fragments of this compound: the substituted oxazole (B20620) ring and the chiral side-chain. The stereocenters in the side chain, a β-hydroxy-α-amino acid derivative, were meticulously installed using established asymmetric synthesis methodologies. This pioneering work provided the first chemical synthesis of this compound and laid the groundwork for any future synthetic endeavors.

While a specific "modern" synthesis of this compound itself has not been reported since the initial work by Wu's group, significant advancements in the synthesis of substituted oxazoles offer potential alternative and potentially more efficient routes. These modern methods could be applied to a second-generation synthesis of this compound or its analogues.

Several powerful methods for constructing oxazole rings are now available to synthetic chemists:

Van Leusen Oxazole Synthesis : This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring and is one of the most common methods for preparing these heterocycles. mdpi.com

Robinson-Gabriel Synthesis and Related Methods : This classic method involves the cyclization of 2-acylamino ketones. Modern variations of this approach offer milder conditions and broader substrate scope. tandfonline.com

Palladium-Catalyzed Oxazole Synthesis : Recent developments have seen the emergence of palladium-catalyzed methods for the construction of trisubstituted oxazoles, offering high efficiency and functional group tolerance. acs.org For instance, a one-step synthesis of trisubstituted oxazoles has been developed via a palladium-catalyzed Suzuki cross-coupling reaction. acs.org

| Modern Oxazole Synthesis Method | Key Reagents | Description |

| Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyde, Base | A [3+2] cycloaddition reaction to form 5-substituted oxazoles. mdpi.com |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone, Dehydrating agent | Cyclodehydration to form 2,4,5-trisubstituted oxazoles. tandfonline.com |

| Palladium-Catalyzed Synthesis | Acyl-protected trifluoro-DL-alanine derivatives, Boronic acids, Palladium catalyst | A one-step construction of trisubstituted oxazoles via a defluorinative cross-coupling reaction. acs.org |

Determination of Absolute Configurations of this compound and Related Oxazole-Containing Metabolites

A major challenge in natural product chemistry is the determination of the absolute configuration of chiral molecules. The total synthesis of this compound was instrumental in unambiguously assigning the stereochemistry of its stereogenic centers.

The work by Wu and Li was pivotal in this regard. acs.orgglobalauthorid.com By synthesizing this compound and the related fungal metabolites MR-93A, Melanoxazal (B1254616), and MR-93B using chiral starting materials of known configuration, they were able to produce optically active samples of these natural products. mdpi.com A comparison of the spectroscopic data and optical rotation of the synthetic materials with those of the natural isolates allowed for the definitive assignment of their absolute configurations. mdpi.com This comparative analysis is a cornerstone of structural elucidation in natural product chemistry. The synthesis of this compound and its congeners provided authentic samples that served as a reference for the stereoisomers of these oxazole-containing natural products. mdpi.com

The stereoselective synthesis of the β-hydroxy-α-amino acid side chain is a critical aspect of this work. Methodologies such as the aza-Claisen rearrangement or the use of chiral auxiliaries like Schöllkopf's reagent are common strategies for the stereocontrolled synthesis of such motifs and were likely employed in the synthesis of this compound. rsc.orgresearchgate.net

Synthetic Accessibility for Structural Analogue Generation

The ability to generate structural analogues of a natural product is crucial for exploring its structure-activity relationships (SAR) and developing new therapeutic agents. symeres.comwikipedia.org The synthetic route to this compound provides a platform for the creation of such analogues.

The modular nature of the total synthesis, which involves the coupling of a side chain and an oxazole core, is advantageous for analogue generation. By modifying either of these two key fragments, a variety of structural analogues can be produced.

Side-Chain Modification : The β-hydroxy-α-amino acid side chain can be altered by using different chiral building blocks or by modifying the existing functional groups. For example, the hydroxyl or carboxyl groups could be esterified, amidated, or replaced with other functionalities.

Oxazole Core Modification : The substituents on the oxazole ring can be varied. Modern synthetic methods, such as the palladium-catalyzed cross-coupling reactions, are particularly well-suited for introducing a diverse range of substituents onto the heterocyclic core. acs.org

The development of efficient and flexible synthetic strategies is key to enabling the rapid generation of analogue libraries for biological screening. symeres.com The existing synthetic knowledge for this compound, combined with modern synthetic methodologies, provides a solid foundation for such endeavors.

Biosynthesis of Melanoxadin

Proposed Biosynthetic Pathways within Trichoderma Species

The biosynthesis of oxazole-containing natural products in microorganisms is most commonly achieved through the action of complex enzyme assemblies known as non-ribosomal peptide synthetases (NRPSs) or hybrid PKS-NRPS systems. mdpi.comwikipedia.org These enzymatic assembly lines build molecules from simple precursors like amino acids and short-chain carboxylic acids without the use of ribosomes.

A widely accepted general mechanism for the formation of the oxazole (B20620) moiety involves the incorporation of serine or threonine residues. mdpi.combeilstein-journals.org The proposed pathway begins with the activation of a precursor carboxylic acid and its covalent attachment to the NRPS enzyme complex. This is followed by the condensation of this acyl group with the amino group of a serine residue, which is also tethered to the enzyme. The key transformation is an intramolecular cyclodehydration of the N-acyl-serine intermediate to form an oxazoline (B21484) ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen. The final step to form the stable, aromatic oxazole ring is an oxidation reaction. mdpi.comresearchgate.net

Another established route for synthesizing oxazole rings is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of N-acyl-α-amino ketones. mdpi.com While this is a common method in chemical synthesis, its role in the biosynthesis of fungal metabolites like melanoxadin is less characterized but remains a plausible mechanism.

For some related compounds, the amino acid tyrosine has been identified as a key precursor. tandfonline.com Tyrosine can be converted by enzymes such as tyrosine decarboxylase into various building blocks for secondary metabolite synthesis. tandfonline.com Given the structural complexity of this compound, it is likely derived from a hybrid pathway that combines elements of both polyketide and amino acid metabolism, a common strategy used by fungi to generate chemical diversity. mdpi.comnih.gov Researchers who first isolated this compound and the related compound melanoxazal (B1254616) have proposed a biosynthetic mechanism, though specific details are not extensively detailed in available literature. researchgate.netjst.go.jpnih.gov

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

Based on the probable PKS-NRPS hybrid pathway, the biosynthesis of this compound can be broken down into a sequence of discrete enzymatic reactions catalyzed by specific domains within the megasynthase enzyme complex. Each step involves a key intermediate that remains covalently bound to the enzyme until the final product is released.

The process is initiated by a Polyketide Synthase (PKS) module that constructs a polyketide chain from simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA. This chain is then passed to a Non-Ribosomal Peptide Synthetase (NRPS) module. An Adenylation (A) domain within the NRPS module selects and activates a specific amino acid, likely serine, converting it to an aminoacyl-adenylate. This activated amino acid is then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP).

The polyketide chain is then covalently linked to the amino group of the serine residue by a Condensation (C) domain, forming an N-acyl-serine intermediate. A specialized Cyclization (Cy) domain then catalyzes the intramolecular cyclodehydration of this intermediate, eliminating a molecule of water to form a five-membered oxazoline ring. The final step in the formation of the core oxazole structure is the oxidation of the oxazoline ring, a reaction catalyzed by an Oxidoreductase (Ox) domain, which is often a flavin mononucleotide (FMN)-dependent dehydrogenase. beilstein-journals.orgasm.org Following the formation of the oxazole-containing intermediate, additional tailoring enzymes may act to modify the structure, leading to the final this compound molecule before it is released from the enzyme complex.

Table 1: Proposed Enzymatic Steps and Intermediates in the Biosynthesis of the this compound Oxazole Core

| Step | Proposed Enzymatic Action | Key Intermediate | Catalyzing Enzyme/Domain |

|---|---|---|---|

| 1 | Polyketide chain synthesis | Growing polyketide chain | Polyketide Synthase (PKS) |

| 2 | Amino acid activation (Serine) | Serinyl-adenylate | NRPS Adenylation (A) Domain |

| 3 | Acyl chain transfer | N-acyl-serine-S-PCP | NRPS Condensation (C) Domain |

| 4 | Cyclodehydration | Oxazoline-containing peptide | NRPS Cyclization (Cy) Domain |

| 5 | Oxidation | Oxazole-containing peptide | NRPS Oxidoreductase (Ox) Domain |

| 6 | Product release/tailoring | Free this compound | Thioesterase (TE) Domain/Tailoring Enzymes |

Genetic Determinants and Biosynthetic Gene Clusters for this compound Production

The genetic blueprints for the production of secondary metabolites like this compound in fungi are typically encoded in Biosynthetic Gene Clusters (BGCs) . mdpi.com A BGC is a physically clustered group of genes on a chromosome that collectively code for all the proteins required for the synthesis of a particular natural product, including the core synthases and tailoring enzymes.

To date, the specific BGC responsible for this compound production in Trichoderma sp. ATF-451 has not been identified or characterized. However, genomic analyses of various Trichoderma species have revealed a vast and largely untapped potential for secondary metabolite production. nih.gov These genomes are rich in BGCs, particularly those encoding large, modular enzymes like PKSs, NRPSs, and PKS-NRPS hybrids, which are precisely the types of enzymes predicted to synthesize this compound. nih.gov Many of these gene clusters are considered "silent" because they are not expressed, or their products are unknown under standard laboratory culture conditions.

It is highly probable that the genetic determinant for this compound production is a hybrid PKS-NRPS gene cluster. The identification of this cluster would require genome sequencing of Trichoderma sp. ATF-451 followed by bioinformatic analysis to locate candidate BGCs. Functional characterization, for instance, through gene knockout experiments, would be necessary to definitively link a specific BGC to this compound biosynthesis.

**Table 2: Plausible Biosynthetic Gene Cluster Types for this compound Production in *Trichoderma***

| BGC Type | Core Enzymes | Role in Proposed this compound Biosynthesis |

|---|---|---|

| Type I PKS | Polyketide Synthase | Synthesis of the polyketide backbone portion of the molecule. |

| NRPS | Non-Ribosomal Peptide Synthetase | Incorporation of the serine precursor and formation of the oxazole ring. |

| Hybrid PKS-NRPS | Fused Polyketide Synthase and Non-Ribosomal Peptide Synthetase | A single, large enzyme assembly that performs both PKS and NRPS functions to create the hybrid structure of this compound. |

Biological Activities and Mechanistic Investigations of Melanoxadin

Inhibition of Melanin (B1238610) Biosynthesis

Melanoxadin has been identified as an inhibitor of melanin biosynthesis. oup.comepdf.pub Melanin is a pigment produced through a process called melanogenesis, which involves a series of enzymatic and chemical reactions. mdpi.comnih.gov The inhibition of this pathway is a key area of research for cosmetic and therapeutic applications.

The process of melanogenesis is complex, regulated by several signaling pathways and key enzymes. scielo.br The primary rate-limiting enzyme in this process is tyrosinase, which catalyzes the initial steps of converting L-tyrosine to dopaquinone. mdpi.com Many melanogenesis inhibitors function by directly targeting tyrosinase activity or by modulating the expression of the microphthalmia-associated transcription factor (MITF). mdpi.commdpi.com MITF is a master regulator that controls the transcription of essential melanogenic enzymes, including tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2). mdpi.combiomolther.org

The activity of MITF is governed by upstream signaling cascades such as the cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK/ERK) pathway. mdpi.commedicaljournals.se Activation of the cAMP pathway typically increases MITF expression, promoting melanin synthesis, while the activation of the ERK pathway often leads to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanogenesis. mdpi.commedicaljournals.se Although direct mechanistic studies on this compound are limited, its structural similarity to known tyrosinase inhibitors suggests it may act through similar mechanisms. nih.govtandfonline.com

The inhibitory effect of this compound on melanin production has been demonstrated in preclinical models. oup.comdokumen.pubresearchgate.net A key model used for this research is the larval hemolymph of the silkworm, Bombyx mori. oup.comdokumen.pubresearchgate.net In this system, this compound was found to inhibit the formation of melanin. oup.comresearchgate.net This model serves as an effective in vivo screening system for identifying compounds that interfere with the melanogenesis process.

This compound is structurally related to another melanin biosynthesis inhibitor, melanoxazal (B1254616), both of which were isolated from the fungus Trichoderma sp. dokumen.pubresearchgate.netnih.gov Melanoxazal possesses an oxazole-containing structure and has also been shown to inhibit melanin formation in the larval hemolymph of Bombyx mori. nih.gov

Research has provided specific inhibitory concentrations for melanoxazal, offering a point of comparison. Melanoxazal inhibited melanin formation in the silkworm model with an IC50 value of 30.1 µg/ml. nih.gov Furthermore, it demonstrated potent direct inhibition of mushroom tyrosinase, with an IC50 value of 4.2 µg/ml. nih.gov This direct enzymatic inhibition highlights a clear mechanism of action for melanoxazal. Given the structural relation between the two compounds, it is plausible that this compound shares a similar, though perhaps quantitatively different, inhibitory profile. nih.govtandfonline.com

| Compound | Source Organism | Biological Activity | Preclinical Model | Reported IC50 Value |

|---|---|---|---|---|

| This compound | Trichoderma sp. | Inhibition of melanin formation | Bombyx mori larval hemolymph | Not specified |

| Melanoxazal | Trichoderma sp. ATF-451 | Inhibition of melanin formation; Inhibition of mushroom tyrosinase | Bombyx mori larval hemolymph; Mushroom tyrosinase assay | 30.1 µg/ml (Melanin formation); 4.2 µg/ml (Tyrosinase inhibition) |

Role in Inter-organismal Interactions within Fungal Systems

Fungi produce a vast array of secondary metabolites, which are not essential for primary growth but play crucial roles in ecological interactions. mdpi.comnih.gov These compounds can mediate processes like competition, communication, and defense. oup.comresearchgate.net

This compound is produced by fungi of the genus Trichoderma, which are widely recognized for their application as biocontrol agents against plant pathogenic fungi. oup.comresearchgate.netresearchgate.netfrontiersin.org Trichoderma species employ several antagonistic mechanisms to suppress pathogens, including competition for nutrients and space, mycoparasitism (the direct attack and feeding on other fungi), and antibiosis, which is the inhibition of one organism by the metabolic products of another. frontiersin.orgeuropean-science.com

The production of secondary metabolites like this compound is a key component of antibiosis. researchgate.netresearchgate.net These compounds can inhibit the growth and development of competing fungal species, giving the producer a competitive advantage in its ecological niche. nih.govfrontiersin.org The ability of Trichoderma to produce a cocktail of antifungal compounds contributes to its robust biocontrol activity against a wide range of phytopathogens. frontiersin.orgnih.govmdpi.com

As a secondary metabolite, this compound serves important ecological functions for the producing fungus. oup.commdpi.com The synthesis of such compounds is a strategy for survival and dominance in the highly competitive soil and rhizosphere environments where Trichoderma thrives. oup.comresearchgate.net These metabolites can act as chemical warfare agents, deterring or killing competing microbes. nih.govnih.gov The production of specific secondary metabolites like this compound can be influenced by environmental cues, such as the presence of other organisms or light conditions. mdpi.com This regulated production suggests that these molecules are deployed in response to specific ecological challenges, underscoring their importance in mediating inter-organismal interactions. mdpi.com

Influence on Dopamine (B1211576) Biosynthesis Pathways

The biosynthesis of dopamine, a critical neurotransmitter, is a meticulously regulated process. Emerging research suggests that this compound and similar compounds may exert influence over this pathway, primarily through their interactions with key metabolic precursors and enzymes.

The synthesis of dopamine begins with the amino acid tyrosine, which is converted to L-DOPA by the enzyme tyrosine hydroxylase (TH). frontiersin.org This step is the rate-limiting factor in dopamine production. frontiersin.org Subsequently, L-DOPA is decarboxylated to dopamine by DOPA decarboxylase (DDC). frontiersin.org The activity of TH is dependent on several cofactors, most notably iron (Fe²⁺). nih.gov

While direct studies on this compound's effect on TH are limited, research on melanin, a structurally related pigment, has shown that it can activate tyrosine hydroxylase. nih.gov This activation was observed even with a dialyzed enzyme and at suboptimal substrate and cofactor concentrations, suggesting a direct modulatory role. nih.gov Given the structural and functional similarities between melanin and melanoidins like this compound, it is plausible that this compound could exhibit similar activating effects on TH.

Furthermore, melanoidins are recognized for their metal-chelating properties, particularly their ability to bind iron. mdpi.comresearchgate.net This capacity to interact with iron is significant because iron is an essential cofactor for TH. nih.gov By modulating iron availability, this compound could indirectly influence the rate of dopamine synthesis. This interaction could be a key aspect of its neuroprotective effects, as dysregulation of iron and dopamine metabolism is implicated in neurodegenerative conditions. nih.gov In fact, some studies have highlighted the neuroprotective potential of melanoidins and other Maillard reaction products. conicet.gov.arjpccr.eunih.gov For instance, curcumin, a compound with iron-chelating properties, has been shown to protect dopaminergic neurons by this mechanism. neurosci.cn

A study on the Maillard reaction between L-DOPA and glucose revealed the formation of a decarboxylated Amadori compound, N-(1-deoxy-D-fructos-1-yl)-dopamine, suggesting that under certain conditions, Maillard reactions can directly involve dopamine precursors and lead to novel molecules. researchgate.net This highlights a potential pathway where this compound formation could intersect with and influence the availability of dopamine precursors.

| Compound/Factor | Enzyme/Process Affected | Observed/Potential Effect | Reference(s) |

| Melanin (related to this compound) | Tyrosine Hydroxylase (TH) | Activation | nih.gov |

| Melanoidins (this compound) | Iron (Fe²⁺) Homeostasis | Chelation of Iron | mdpi.comresearchgate.net |

| Iron (Fe²⁺) | Tyrosine Hydroxylase (TH) | Essential Cofactor | nih.gov |

| L-DOPA and Glucose (Maillard Reaction) | Dopamine Precursor Metabolism | Formation of N-(1-deoxy-D-fructos-1-yl)-dopamine | researchgate.net |

Modulation of Cellular Mitophagy Pathways

Mitophagy is a specialized form of autophagy responsible for the selective removal of damaged or dysfunctional mitochondria, a process vital for maintaining cellular health and quality control. nih.gov Recent studies have indicated that melanoidins, the class of compounds to which this compound belongs, can modulate these critical pathways.

Research on melanoidins extracted from Shanxi aged vinegar has demonstrated their ability to induce mitophagy. acs.orgnih.gov This induction is characterized by the upregulation of key autophagy markers such as LC3-II and Beclin1, alongside the degradation of the autophagy substrate p62 and mitochondrial proteins. acs.orgnih.gov One of the proposed mechanisms for this is the impairment of the Akt signaling pathway. acs.org The Akt pathway is a central regulator of cell survival and metabolism, and its inhibition is known to promote autophagy. By impairing Akt signaling, melanoidins may effectively switch on the cellular machinery for mitophagy.

This finding suggests that melanoxadins, beyond their direct antioxidant activities, can exert a protective effect by activating a cellular cleansing process that removes sources of oxidative stress, such as damaged mitochondria. acs.org The ability of melanoidins to reduce reactive oxygen species (ROS) was partially diminished when mitophagy was inhibited, confirming the importance of this pathway to their antioxidant effect. acs.orgresearchgate.net

The maintenance of a healthy mitochondrial population is crucial for cellular function, and this is achieved through a dynamic balance of mitochondrial biogenesis, dynamics (fission and fusion), and mitophagy. jpccr.euresearchgate.net Dysfunctional mitochondrial quality control is implicated in a range of diseases. jpccr.euresearchgate.netfrontiersin.org

In cellular and animal models, melanoidins from Shanxi aged vinegar were shown to protect the liver from oxidative stress, an effect linked to their ability to trigger mitophagy. acs.org This suggests that this compound could play a role in enhancing mitochondrial quality control systems. By promoting the removal of damaged mitochondria, which are a primary source of cellular ROS, this compound can help maintain a healthier and more functional mitochondrial network. acs.orgresearchgate.net

The study on melanoidins from vinegar provides a compelling model for how this compound might operate. The research indicated that these compounds could be considered pro-autophagic and may be beneficial in conditions related to oxidative damage. acs.org The activation of mitophagy by these compounds represents a novel mechanism for their observed antioxidant effects, moving beyond simple free radical scavenging.

| Compound | Cellular Process | Key Findings in Cellular/Animal Models | Potential Mechanism | Reference(s) |

| Melanoidins (from Shanxi aged vinegar) | Mitophagy | Induces mitophagy; Upregulates LC3-II and Beclin1; Degrades p62 and mitochondrial proteins. | Impairment of Akt signaling pathway. | acs.orgnih.govresearchgate.net |

| Melanoidins (from Shanxi aged vinegar) | Oxidative Stress | Reduces Reactive Oxygen Species (ROS) in a mitophagy-dependent manner. | Removal of damaged mitochondria (a source of ROS). | acs.orgresearchgate.net |

| Melanoidins (from Shanxi aged vinegar) | Liver Protection | Protects liver from oxidative stress in vitro and in vivo. | Activation of autophagy and mitophagy. | acs.org |

Analytical Methodologies for Melanoxadin Research

Advanced Spectroscopic Techniques for Structural Confirmation in Synthetic Studies

The structural elucidation of melanoidins like melanoxadin is challenging due to their polymeric and heterogeneous nature. However, advanced spectroscopic methods are indispensable for confirming the structure of synthetic analogues and related, smaller molecular weight compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy, along with Mass Spectrometry (MS), provide critical structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. kjpupi.id Both ¹H-NMR and ¹³C-NMR are utilized to piece together the molecular structure. uobasrah.edu.iqcareerendeavour.comlibretexts.org

¹H-NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C-NMR reveals the number of non-equivalent carbons and their hybridization state (e.g., alkyl, alkene, aromatic, carbonyl). careerendeavour.comlibretexts.org

For instance, in the structural analysis of Melanoxazal (B1254616), a related oxazole-containing compound isolated from Trichoderma sp., NMR analyses were pivotal in its identification. researchgate.netnih.gov The molecular formula was determined to be C₈H₉NO₃. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the molecular formula. Fragmentation patterns observed in the mass spectrum offer clues about the molecule's substructures. jrespharm.com

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. azooptics.comwikipedia.orgpressbooks.pub Specific absorption bands in the FTIR spectrum correspond to the vibrational frequencies of bonds like C=O (carbonyls), O-H (hydroxyls), N-H (amines/amides), and C-O (ethers/esters), which are characteristic features of melanoidin structures. mdpi.com

A summary of spectroscopic data used in the structural elucidation of Melanoxazal, a compound structurally related to this compound, is presented below.

| Technique | Observation | Interpretation |

| ¹H-NMR | Signals corresponding to vinyl, methyl, hydroxyl, and aldehyde protons. | Presence of a substituted butenyl group with aldehyde and hydroxyl functionalities. |

| ¹³C-NMR | Resonances indicating an oxazole (B20620) ring, carbonyl carbon, and sp² and sp³ hybridized carbons. researchgate.net | Confirms the oxazole core and the arrangement of substituents. |

| Mass Spec | Molecular ion peak corresponding to the formula C₈H₉NO₃. | Establishes the molecular weight and elemental composition. |

| FTIR | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and C=N/C=C groups. | Confirms the presence of key functional groups consistent with the proposed structure. |

Chromatographic Methods for Quantification in Biological Matrices

Quantifying melanoidins such as this compound in complex biological matrices like food products is essential for quality control and for understanding their dietary impact. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose, often coupled with a detector like a UV-Vis or mass spectrometer. nih.govsepscience.com

The quantification of melanoidins is often challenging due to their structural complexity and the lack of pure standards. Therefore, quantification is frequently based on measuring the intensity of their characteristic brown color at specific wavelengths. mdpi.com A common approach is to use spectrophotometric detection at 420 nm or 470 nm following chromatographic separation. frontiersin.orgnih.gov This provides a reliable estimate of the total melanoidin content. mdpi.comnih.gov

Methods combining liquid chromatography with mass spectrometry (LC-MS) offer enhanced specificity and sensitivity, allowing for the quantification of specific Maillard reaction products. lcms.czperkinelmer.comchromatographyonline.com LC-MS/MS, in particular, is a powerful tool for analyzing mycotoxins and other contaminants in food, and similar principles can be applied to melanoidin analysis. nih.gov

The table below outlines typical parameters for an HPLC method for melanoidin quantification.

| Parameter | Description | Typical Value / Type |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | Agilent, Shimadzu, or equivalent |

| Column | Reversed-Phase C18 | 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of aqueous solvent and organic solvent | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Detection | UV-Vis Detector | 420 nm or 470 nm |

| Quantification Principle | External standard or colorimetric estimation | Based on absorbance intensity related to a model melanoidin system (e.g., glucose/glycine). mdpi.com |

Metabolomics Approaches in Fungal Cultivation Studies for this compound Profiling

Metabolomics is a powerful approach for the comprehensive analysis of the small-molecule metabolites present in a biological system, such as a fungal culture. nih.govnumberanalytics.com Untargeted metabolomics, in particular, is used to obtain a broad profile of all measurable analytes, which is ideal for discovering novel compounds or observing changes in the metabolic state of an organism under specific conditions. frontiersin.org This approach is highly relevant for studying the production of secondary metabolites like melanoxadins by fungi. acs.orgnih.gov

The typical workflow involves cultivating the fungus, extracting the metabolites from the culture broth or mycelium, and analyzing the extract using a high-resolution analytical platform, most commonly Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). nih.govnih.govmdpi.com

UPLC-QTOF-MS provides high-resolution separation and accurate mass measurements, enabling the identification of hundreds to thousands of metabolites in a single run. nih.gov The resulting data is processed using specialized software to detect features (metabolites), align them across different samples, and perform statistical analysis to identify compounds that are unique to or upregulated in certain conditions. researchgate.netfrontiersin.org Subsequent annotation and identification are achieved by comparing the accurate mass and MS/MS fragmentation spectra against databases or known standards. frontiersin.orgnih.gov This methodology allows researchers to profile the diversity of melanoxadins and related compounds produced by a fungal strain.

The key parameters for a UPLC-QTOF-MS based metabolomics study for fungal this compound profiling are summarized below.

| Parameter | Description | Typical Setting / Type |

| Analytical Platform | UPLC coupled to QTOF-MS | Waters, Agilent, or equivalent system |

| Ionization Mode | Electrospray Ionization (ESI) | Positive and/or Negative mode to cover a wider range of metabolites. |

| Mass Analysis | Full scan MS and data-dependent MS/MS | Mass Range: 50-1500 m/z. |

| Data Acquisition | Untargeted | Collects data on all detectable ions within the mass range. |

| Data Processing | Software for feature detection, alignment, and statistical analysis | Progenesis QI, MZmine, or similar. |

| Compound Identification | Database Searching | Comparison of m/z and fragmentation patterns with databases like METLIN, MassBank. massbank.eu |

Future Research Directions for Melanoxadin

Elucidation of Complete Biosynthetic Machinery and Regulatory Networks

The production of fungal secondary metabolites, such as polyketides, is a complex process orchestrated by a suite of enzymes encoded within biosynthetic gene clusters (BGCs). researchgate.netmdpi.com The elucidation of the biosynthetic mechanism for many fungal polyketides has provided a roadmap for discovering new gene clusters and novel compounds. nih.gov A primary future objective is to fully map the biosynthetic pathway of Melanoxadin in its source organisms, such as fungi from the Trichoderma genus.

Future research should focus on identifying and characterizing the complete BGC responsible for this compound synthesis. This involves leveraging genomic and transcriptomic data to pinpoint the core polyketide synthase (PKS) enzyme, along with all the tailoring enzymes (e.g., reductases, cyclases, hydroxylases) that modify the initial polyketide backbone to yield the final structure. researchgate.netmdpi.com Methodologies such as heterologous reconstitution of the biosynthetic pathway in a host organism like Aspergillus oryzae could be employed to validate gene function and understand the sequence of enzymatic reactions. acs.org

Furthermore, investigating the regulatory networks that control the expression of the this compound BGC is critical. Fungal secondary metabolism is often tightly regulated by global regulators (like LaeA) and specific transcription factors in response to environmental cues. vanderbilt.edu Research should aim to understand how factors such as nutrient availability, light, pH, and interspecific competition with other microbes influence the activation of the this compound gene cluster. vanderbilt.edufrontiersin.org This knowledge is not only fundamental to understanding the compound's ecological role but is also crucial for developing strategies to optimize its production for potential commercial applications.

In-depth Characterization of Molecular Targets for Melanin (B1238610) Inhibition

This compound's established role as a melanin biosynthesis inhibitor warrants a deeper investigation into its precise mechanism of action at the molecular level. inserco.org The process of melanogenesis is regulated by several key enzymes and signaling pathways, which serve as potential targets for inhibitors. nih.govmedicaljournals.se A critical area for future research is to identify the specific molecular targets through which this compound exerts its inhibitory effects.

Key research questions include:

Direct Enzyme Inhibition: Does this compound directly inhibit the catalytic activity of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis? nih.govnih.gov Studies should assess its binding affinity and inhibitory kinetics against TYR and other related enzymes like tyrosinase-related protein 1 (TRP-1) and dopachrome (B613829) tautomerase (DCT).

Gene Expression Regulation: Does this compound suppress the expression of melanogenesis-related genes? This would involve quantifying mRNA and protein levels of TYR, TRP-1, and TRP-2 following treatment. spandidos-publications.com

MITF Pathway Interaction: A central focus should be on the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. medicaljournals.senih.gov Research should determine if this compound down-regulates MITF activity or expression. This could occur through several upstream signaling pathways, including the cAMP/PKA, Wnt/β-catenin, and MAPK pathways, all of which converge on MITF. nih.govspandidos-publications.com Elucidating which of these pathways are modulated by this compound will provide a detailed understanding of its mechanism.

Other Mechanisms: Other potential inhibitory mechanisms of natural products include antioxidant activity and the inhibition of melanosome production and transport, which should also be explored for this compound. nih.gov

Exploration of this compound's Role in Neurobiological Processes

A novel and exciting avenue for research is the potential role of this compound in neurobiology. Secondary metabolites from fungi, including those from Trichoderma, are increasingly recognized for their diverse bioactivities, which can include neuroactive and neuroprotective effects. researchgate.netmdpi.comnih.gov Recent studies have shown that culture filtrates from Trichoderma harzianum, containing a mixture of secondary metabolites, exhibit anxiolytic-like activity through a GABAergic mechanism and can rebalance (B12800153) neurotransmitter levels in the hippocampus of animal models. researchgate.netnih.gov

Given that this compound is a key secondary metabolite of certain fungi, future research should investigate its potential to interact with the central nervous system. Studies could explore whether this compound can cross the blood-brain barrier and modulate the activity of neurons or glial cells. Specific areas of inquiry could include its effects on neurotransmitter systems (e.g., GABA, glutamate), its potential for neuro-anti-inflammatory activity by inhibiting nitric oxide (NO) production in microglia, and its ability to protect neurons from oxidative stress or excitotoxicity. nih.gov Such research would open up entirely new potential therapeutic applications for this compound.

Development of Novel Analytical Probes based on this compound Structure

Fungal secondary metabolites present a vast and diverse chemical space, offering unique molecular scaffolds that can be leveraged for various applications, including the development of analytical tools. researchgate.netmdpi.com The unique structure of this compound could serve as a foundation for the rational design of novel analytical probes for biological research.

Future work could focus on chemically modifying the this compound scaffold to create probes for molecular imaging or affinity chromatography. By conjugating this compound with fluorescent dyes, radioisotopes, or biotin, researchers could develop tools to:

Visually track the compound's uptake and distribution within cells and tissues.

Identify and isolate its specific binding partners and molecular targets. For example, an affinity probe based on this compound could be used to pull down and identify proteins it interacts with to inhibit melanogenesis.

This approach transforms the metabolite from a subject of study into a tool for discovery, accelerating the characterization of its own biological functions and potentially identifying new cellular pathways it may influence. The structural diversity offered by fungal metabolites like this compound makes them rich starting points for creating such specialized chemical biology tools. researchgate.net

Investigation of Ecological and Agricultural Applications Beyond Biocontrol

The producing fungus, Trichoderma, is renowned for its role in agriculture, not only as a biocontrol agent but also as a plant growth promoter and a symbiont that enhances soil health. medcraveonline.com The diverse secondary metabolites produced by Trichoderma are key to these interactions, acting as signaling molecules, antibiotics, and plant growth stimulants. researchgate.netfrontiersin.org While this compound's melanin-inhibiting property is relevant to controlling pathogenic fungi (by inhibiting spore formation), its full range of ecological and agricultural functions remains to be explored.

Future research should investigate the broader roles of this compound in the rhizosphere. This includes studying its potential to:

Induce Systemic Resistance: Determine if this compound can act as a signaling molecule that primes the plant's own defense systems against a broad range of pathogens and abiotic stresses. frontiersin.orgmdpi.com

Understanding these functions could lead to the development of new, targeted applications for this compound in sustainable agriculture, potentially as a biostimulant or an elicitor of plant defenses, moving beyond its currently known role in biocontrol. medcraveonline.comresearchgate.net

Q & A

Q. What are the key chemical identifiers and structural characteristics of Melanoxadin?

this compound (CAS: 169397-87-9) is a diol-oxazole hybrid compound with the molecular formula C₈H₁₁NO₃ (molecular weight: 169.18 g/mol). Its InChI string (1S/C8H11NO3/c1-6(10)8(11)3-2-7-4-12-5-9-7/h2-6,8,10-11H,1H3) confirms stereochemistry and functional groups: a conjugated diol and oxazole ring. Structural verification requires NMR (¹H/¹³C) and FTIR to resolve hydroxyl and oxazole protons .

Q. How can researchers synthesize this compound with high purity?

Synthesis involves oxazole ring formation via cyclization of pre-functionalized precursors (e.g., β-keto esters with ammonium acetate). Critical steps:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.

- Characterization : LC-MS for purity (>95%), and melting point analysis to confirm crystallinity .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s bioactivity?

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action?

Example contradiction: In vitro kinase inhibition vs. no in vivo efficacy.

- Methodological audit : Compare assay conditions (e.g., ATP concentrations, cell lines).

- Orthogonal validation : Use CRISPR knockdowns or isotopic labeling to confirm target engagement .

Q. What advanced spectroscopic techniques are suitable for analyzing this compound’s stability in biological matrices?

- LC-HRMS : Quantify degradation products in plasma/serum.

- NMR relaxation studies (T₁/T₂): Monitor conformational changes under physiological pH/temperature .

Data Analysis & Interpretation

Q. How can researchers statistically validate this compound’s synergistic effects in combination therapies?

Apply the Chou-Talalay method to calculate combination indices (CI):

- CI <1: Synergy; CI =1: Additivity; CI >1: Antagonism.

- Use ANOVA with post-hoc Tukey tests to assess significance (p<0.05) .

Q. What computational tools are recommended for modeling this compound’s binding interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses.

- MD simulations : GROMACS/AMBER to assess complex stability (≥100 ns trajectories) .

Research Gaps & Future Directions

Q. What unexplored structural analogs of this compound could enhance target selectivity?

Prioritize analogs with:

- Oxazole substitutions : Methyl/phenyl groups to modulate steric effects.

- Diol modifications : Etherification to improve metabolic stability .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Metabolomics : LC-MS-based profiling to map metabolic pathway disruptions .

Methodological Tables

Table 1: Key Spectroscopic Signatures of this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.85 (d, OH), δ 7.35 (s, oxazole H) | |

| FTIR | 3350 cm⁻¹ (OH stretch), 1650 cm⁻¹ (C=N) |

Table 2: Common Pitfalls in this compound Bioassays

| Pitfall | Mitigation Strategy |

|---|---|

| Non-linear pharmacokinetics | Use allometric scaling for in vivo dosing |

| Solubility-limited activity | Employ nanoformulations (e.g., liposomes) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.